penta-3,4-dien-1-yl methanesulfonate
Description
Properties
CAS No. |
82444-37-9 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Penta 3,4 Dien 1 Yl Methanesulfonate
Synthesis from Allenic Alcohols
The most direct route to penta-3,4-dien-1-yl methanesulfonate (B1217627) involves the esterification of the corresponding allenic alcohol, penta-3,4-dien-1-ol. This transformation is typically achieved through mesylation, a process that converts the hydroxyl group into a good leaving group, facilitating further nucleophilic substitution or elimination reactions.
Mesylation Strategies and Optimization Parameters
The conversion of an alcohol to a mesylate is a standard procedure in organic synthesis. commonorganicchemistry.com The reaction involves treating the alcohol with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O), in the presence of a non-nucleophilic base. commonorganicchemistry.com The choice of reagents and reaction conditions is crucial for maximizing the yield and purity of the desired product.
Optimization of the mesylation of allenic alcohols like penta-3,4-dien-1-ol involves careful control of several parameters. The reaction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions. commonorganicchemistry.com The selection of the base is also critical; sterically hindered amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated when using MsCl, without competing as nucleophiles. researchgate.netrsc.org Pyridine can also be used as both a base and a solvent. commonorganicchemistry.com
To enhance the reaction rate and yield, the stoichiometry of the reagents can be adjusted. A slight excess of the mesylating agent and the base is often employed to ensure complete conversion of the alcohol. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Table 1: General Parameters for Mesylation of Allenic Alcohols
| Parameter | Typical Conditions | Purpose |
| Mesylating Agent | Methanesulfonyl Chloride (MsCl), Methanesulfonic Anhydride (Ms₂O) | Introduces the mesyl group. commonorganicchemistry.com |
| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | Neutralizes the acidic byproduct (HCl or MsOH). commonorganicchemistry.comresearchgate.net |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Pyridine | Provides a medium for the reaction. commonorganicchemistry.com |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. commonorganicchemistry.com |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) (catalytic amount) | Can be used to accelerate the reaction, particularly for hindered alcohols. |
Solvent Effects and Reagent Selection in Mesylation
The choice of solvent can significantly influence the outcome of the mesylation reaction. Aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are generally preferred as they are unreactive towards the mesylating agent. commonorganicchemistry.com The polarity of the solvent can affect the solubility of the reagents and the stability of any charged intermediates.
The selection between methanesulfonyl chloride and methanesulfonic anhydride as the mesylating agent can also be important. While MsCl is more common due to its lower cost, Ms₂O can be advantageous in cases where the formation of chloride-related byproducts is a concern. commonorganicchemistry.com The reaction with Ms₂O produces methanesulfonic acid as a byproduct, which is neutralized by the base.
For alcohols that are less reactive, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be beneficial. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the mesylating agent, which then reacts more readily with the alcohol. However, care must be taken as DMAP can also promote side reactions if used in excess or at elevated temperatures. In some cases, a water-solvent system with a phase-transfer catalyst can be employed for the mesylation of primary alcohols, offering a "green chemistry" approach. researchgate.netrsc.org
Synthesis via Rearrangement Reactions
Rearrangement reactions provide a powerful and stereocontrolled method for the synthesis of allenes. The researchgate.netresearchgate.net-sigmatropic rearrangement, particularly the Johnson-Claisen rearrangement, is a well-established protocol for accessing allenyl systems from propargylic alcohols. masterorganicchemistry.com
Johnson-Claisen Rearrangement Pathways to Allenyl Systems
The Johnson-Claisen rearrangement involves the reaction of a propargylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst, typically propionic acid. chemistrysteps.comresearchgate.net This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a γ,δ-unsaturated ester. In the context of synthesizing a precursor to penta-3,4-dien-1-yl methanesulfonate, a suitable propargylic alcohol would be used, which upon rearrangement, reduction, and subsequent mesylation, would yield the target compound.
A specific example involves the reaction of a protected propargylic alcohol with triethyl orthoacetate at elevated temperatures (around 150 °C). commonorganicchemistry.com The resulting allenoate can then be reduced to the corresponding allenic alcohol, which is the direct precursor for mesylation. This multi-step sequence demonstrates the utility of the Johnson-Claisen rearrangement in constructing complex allene-containing molecules. commonorganicchemistry.com
Stereochemical Aspects of Allenyl Methanesulfonate Formation via Rearrangements
A significant advantage of using sigmatropic rearrangements for allene (B1206475) synthesis is the high degree of stereochemical control. peerj.com The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state. chemistrysteps.com This allows for the efficient transfer of chirality from a stereocenter in the starting material to the axial chirality of the allene product.
If an enantiomerically enriched propargylic alcohol is used as the starting material in the Johnson-Claisen rearrangement, the resulting allene will also be enantiomerically enriched. google.com This stereospecificity is a key feature that makes rearrangement reactions highly valuable in asymmetric synthesis. The subsequent mesylation of the chiral allenic alcohol typically proceeds with retention of configuration at the stereogenic centers, thus providing a stereocontrolled route to chiral allenyl methanesulfonates. masterorganicchemistry.com The stereochemistry of the allene is crucial as it dictates the spatial arrangement of the substituents and can influence its reactivity in subsequent transformations. peerj.com
Alternative Synthetic Routes to this compound Precursors
Besides the direct mesylation of penta-3,4-dien-1-ol or its synthesis via a Claisen rearrangement, other synthetic strategies can be envisioned for accessing precursors to the target molecule. These routes may involve the construction of the C5 carbon skeleton with the allene functionality or a latent functionality that can be converted to the allene at a later stage.
One potential precursor is 1,4-pentadien-3-ol, which could theoretically be isomerized to penta-3,4-dien-1-ol. nih.gov However, controlling the regioselectivity of such an isomerization can be challenging. The synthesis of homoallenic alcohols through radical-mediated processes has also been reported, which could provide an alternative entry to the required carbon skeleton. nih.gov
Another approach could involve the synthesis of penta-1,4-diyn-3-ol (B1589256) as a precursor. The two alkyne groups could then be selectively reduced or rearranged to form the desired allene. For instance, the partial reduction of the triple bonds could lead to the corresponding diene, which might then be isomerized. The versatility of the alkyne functional groups allows for a range of transformations, making penta-1,4-diyn-3-ol a potentially valuable intermediate.
Preparation of Substituted Penta-3,4-dien-1-ols
The construction of the penta-3,4-dien-1-ol framework, particularly with various substituents, hinges on methods that can generate the characteristic C=C=C allenic bond system. Allenols, compounds containing both an allene and a hydroxyl group, exhibit unique reactivity due to the interplay of these two functional groups. nih.gov Their synthesis has become a significant area of research, providing building blocks for more complex molecules. nih.gov
A prevalent and classical methodology for constructing the allenol skeleton involves the homologation of propargylic alcohols. nih.gov This approach directly converts a readily available starting material into the more complex allenol structure. One of the foundational methods involves the reaction of terminal alkynes with reagents like paraformaldehyde in the presence of a copper(I) bromide catalyst and an amine base. nih.gov While this specific reaction was initially noted for producing monosubstituted allenols, the underlying principle can be extended to create a variety of substituted systems by choosing appropriately substituted propargylic precursors. nih.gov
Recent advancements have focused on the direct transformation of propargylic alcohols into allenes through various catalytic systems. rsc.org These transformations can be categorized based on their reaction mechanisms, including transition metal-catalyzed reactions and those mediated by metal hydrides or bases. rsc.org
A general approach for synthesizing substituted penta-3,4-dien-1-ols can be conceptualized starting from a substituted propargyl alcohol. The addition of organometallic reagents to aldehydes is a key strategy for creating these propargylic alcohol precursors.
Table 1: General Synthetic Strategies for Substituted Allenyl Alcohols
| Starting Material Type | Reagent/Catalyst System | Product Type |
|---|---|---|
| Propargylic Alcohol | Organocuprate Reagents | α-Allenol |
| Propargylic Ether | Organolithium/Grignard Reagents | γ-Allenol |
| Propargylic Mesylate | Gilman Reagents (Lithium Dimethylcuprate) | Substituted Allene |
The synthesis of the specific parent compound, penta-3,4-dien-1-ol, can be achieved through the reduction of a suitable precursor, such as an enyne alcohol. For instance, the reduction of pent-2-en-4-yn-1-ol with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the target allenyl alcohol.
Functional Group Interconversions Leading to Allenyl Alcohols
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.comcompoundchem.com In the context of preparing allenyl alcohols, FGI can be employed in several ways, most notably through the reduction of allenyl carbonyl compounds or the rearrangement of propargylic systems.
One of the most direct FGI strategies is the reduction of an allenyl aldehyde or ketone to the corresponding primary or secondary allenyl alcohol. This transformation utilizes standard reducing agents. The choice of reagent can be critical to avoid unwanted side reactions with the allene moiety.
Table 2: Reduction of Allenyl Carbonyls to Allenyl Alcohols
| Substrate | Reducing Agent | Product |
|---|---|---|
| Allenyl Aldehyde (R-CH=C=CH-CHO) | Sodium borohydride (B1222165) (NaBH₄) fiveable.mesolubilityofthings.com | Primary Allenyl Alcohol (R-CH=C=CH-CH₂OH) |
Another powerful method that can be classified as a functional group interconversion is the transformation of propargylic alcohols into allenols. nih.govrsc.org This reaction is not a simple addition or removal of a group but a fundamental rearrangement of the carbon skeleton and functional groups. The reaction essentially converts an alkyne-alcohol system into an allene-alcohol system. This transformation often proceeds through an organometallic intermediate, leading to a solubilityofthings.com-sigmatropic rearrangement.
The final step in the synthesis of the target compound, this compound, is the reaction of the prepared penta-3,4-dien-1-ol with methanesulfonyl chloride (MsCl). prepchem.com This is a standard procedure for converting an alcohol into a methanesulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. prepchem.comyoutube.com An efficient, water-based method for the mesylation of primary alcohols has also been developed, highlighting green chemistry approaches to this transformation. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Penta-3,4-dien-1-ol |
| Penta-1,4-dien-3-one |
| Pent-2-en-4-yn-1-ol |
| Lithium aluminum hydride |
| Sodium borohydride |
| Methanesulfonyl chloride |
| Triethylamine |
| Pyridine |
| Paraformaldehyde |
| Copper(I) bromide |
Mechanistic Studies and Chemical Transformations of Penta 3,4 Dien 1 Yl Methanesulfonate
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Group
The methanesulfonate (mesylate) group in penta-3,4-dien-1-yl methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions. The allene (B1206475) moiety introduces unique reactivity, often leading to substitution at the γ-carbon (C3) via an SN2' mechanism.
SN2' Type Displacements with Diverse Nucleophiles
This compound and its derivatives are susceptible to SN2' attack by a range of nucleophiles. Organocopper reagents, often referred to as Gilman reagents, are particularly effective for promoting this type of transformation, leading to the formation of new carbon-carbon bonds. These reactions are valued for their ability to generate substituted allenes, which are important building blocks in organic synthesis.
The general scheme for an SN2' displacement on an allenyl methanesulfonate is depicted below:
The reaction proceeds through a concerted mechanism where the nucleophile attacks the terminal carbon of the allene system, and the methanesulfonate group departs from the primary carbon.
Regioselectivity and Stereoselectivity in Allenyl Substitution Reactions
A key feature of nucleophilic substitution on allenyl systems is the question of regioselectivity. Nucleophilic attack can potentially occur at the α-carbon (C1, direct SN2) or the γ-carbon (C3, SN2'). With soft nucleophiles, such as organocuprates, the SN2' pathway is generally favored. This preference is attributed to the "soft" nature of the nucleophile, which prefers to attack the "softer" sp-hybridized central carbon of the allene system, leading to attack at the terminal carbon of the conjugated system.
The stereoselectivity of these reactions is also a critical aspect, particularly when using chiral allenes. The SN2' reaction typically proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the face opposite to the departing leaving group. This results in a predictable transfer of stereochemical information from the starting material to the product. For an SN2 reaction, an inversion of configuration at the chiral center is expected. quora.comchemistrysteps.comlibretexts.orgchemistrysteps.comlibretexts.org
| Nucleophile | Predominant Reaction Pathway | General Product Structure |
|---|---|---|
| R₂CuLi (Organocuprates) | SN2' | Substituted Allenes |
| Grignard Reagents (in the presence of Cu salts) | SN2' | Substituted Allenes |
| Soft Carbon Nucleophiles (e.g., enamines, certain enolates) | SN2' | Functionalized Allenes |
| Hard Nucleophiles (e.g., alkoxides, organolithiums) | Mixture of SN2 and SN2' | Mixture of Substituted Allenes and Propargyl Derivatives |
Role of Leaving Group Ability in Reaction Kinetics
The methanesulfonate group is a highly effective leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This excellent leaving group ability is crucial for the facility of both SN2 and SN2' reactions. The rate of these nucleophilic substitution reactions is directly influenced by the ability of the leaving group to depart. A better leaving group will lower the activation energy of the reaction, leading to a faster reaction rate.
The kinetics of SN2 reactions are typically second-order, being first-order in both the substrate and the nucleophile. For SN2' reactions of allenyl methanesulfonates, a similar kinetic profile is generally observed. The stability of the departing mesylate anion ensures that the C-O bond cleavage is energetically favorable, thus promoting the forward reaction.
Transition-Metal Catalyzed Reactions
The allenic functionality in this compound makes it a suitable substrate for various transition-metal-catalyzed reactions, most notably the Pauson-Khand reaction.
Pauson-Khand Reactions with Allenyl Methanesulfonates
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide, mediated by a transition metal catalyst. wikipedia.org Allenes can serve as the two-carbon component in place of an alkene. uwindsor.ca In the context of this compound derivatives, this reaction provides a pathway to complex bicyclic structures.
A notable example is the intramolecular Rhodium(I)-catalyzed Pauson-Khand reaction of an allene-yne substrate derived from a protected form of this compound. Specifically, 3-(((tert-butyldiphenylsilyl)oxy)methyl)this compound can be used to synthesize a tethered allene-yne, which then undergoes cyclocarbonylation. orgsyn.orgresearchgate.netresearchgate.net
| Substrate | Catalyst | Product | Key Features |
|---|---|---|---|
| N-(But-2-yn-1-yl)-N-(3-(((tert-butyldiphenylsilyl)oxy)methyl)penta-3,4-dien-1-yl)-4-methylbenzenesulfonamide | [Rh(CO)₂Cl]₂ | 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-8-methyl-2-tosyl-2,3,4,6-tetrahydrocyclopenta[c]azepin-7(1H)-one | High yield, low catalyst loading, complete selectivity for the distal double bond of the allene. orgsyn.org |
The mechanism of the Rhodium(I)-catalyzed Pauson-Khand reaction of allene-ynes is a subject of ongoing research, but a generally accepted pathway involves several key steps.
Coordination: The Rh(I) catalyst, typically [Rh(CO)₂Cl]₂, coordinates to the alkyne and the distal double bond of the allene moiety of the substrate.
Oxidative Cyclization: This is followed by an oxidative cyclization to form a rhodacyclopentene intermediate. This step is often considered the rate-determining step of the catalytic cycle.
CO Insertion: A molecule of carbon monoxide then inserts into one of the Rh-C bonds to form a rhodacyclohexenone intermediate.
Reductive Elimination: Finally, reductive elimination occurs, releasing the cyclopentenone product and regenerating the active Rh(I) catalyst, which can then enter another catalytic cycle.
A key aspect of the Rh(I)-catalyzed reaction with allenes is its high regioselectivity for the distal double bond of the allene, in contrast to molybdenum-based catalysts which tend to react with the proximal double bond. orgsyn.org This selectivity is crucial for controlling the structure of the final product. Computational studies have suggested that the preference for the distal double bond with rhodium catalysts is due to a more favorable transition state geometry during the oxidative cyclization step. nih.gov
Ligand Effects on Enantioselectivity and Diastereoselectivity
In transition metal-catalyzed reactions involving prochiral allenyl substrates like this compound, the choice of ligand is paramount in controlling the stereochemical outcome. The ligand sphere around the metal center dictates the geometry of the transition state, thereby influencing both enantioselectivity and diastereoselectivity.
Chiral phosphine ligands, for instance, have been instrumental in achieving high levels of enantioselectivity in reactions such as palladium-catalyzed cross-coupling. The steric and electronic properties of the ligand can create a chiral pocket around the metal, forcing the substrate to adopt a specific orientation during the key bond-forming steps, such as oxidative addition or reductive elimination. For allenyl systems, this control is crucial for differentiating between the two enantiotopic faces of the allene or the two termini of the allyl intermediate that can be formed upon metal coordination.
In rhodium-catalyzed processes like the allenic Pauson-Khand reaction (APKR), the ligand influences not only the enantioselectivity but also the regioselectivity of the cycloaddition. researchgate.net Bidentate phosphine ligands with a defined bite angle can control the coordination of the allene and the alkyne, directing the reaction pathway to favor one diastereomer over another. Studies on related systems have shown that fine-tuning the ligand can even switch the selectivity between different constitutional isomers. orgsyn.org For example, the use of bulky trialkyl phosphines can favor the formation of γ-substituted products in certain cross-coupling reactions of allylic and allenic nucleophiles. nih.gov
The table below summarizes the effect of different ligand types on the stereochemical control in generalized reactions of allenyl electrophiles.
| Ligand Type | Metal Catalyst | Reaction Type | Typical Stereochemical Control |
| Chiral Bidentate Phosphines (e.g., BINAP) | Palladium, Rhodium | Cross-Coupling, Cycloaddition | High enantioselectivity (ee) |
| Bulky Monodentate Phosphines (e.g., t-Bu3P) | Palladium | Cross-Coupling | Control of regioselectivity (α vs. γ) |
| N-Heterocyclic Carbenes (NHCs) | Nickel, Palladium | Cross-Coupling | High catalytic activity, can influence diastereoselectivity |
| Chiral Diamines (e.g., DACH) | Rhodium | C-Allenylation | High enantioselectivity (ee) researchgate.net |
Cross-Coupling Reactions Utilizing this compound
The methanesulfonate group in this compound is an effective leaving group, making the compound a suitable electrophilic partner in a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful methods for forming new carbon-carbon bonds. researchgate.netorgsyn.orgnih.govnih.gov
In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-O bond of the mesylate, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for the efficiency of these couplings with mesylates. orgsyn.orgorganic-chemistry.org
Similarly, in Stille coupling, an organostannane reagent is used, while in Negishi coupling, an organozinc reagent serves as the nucleophile. Grignard reagents can also be employed in Kumada-type couplings. rsc.org A significant challenge in the cross-coupling of allenyl electrophiles is controlling the regioselectivity. The reaction can proceed via an SN2 or SN2' pathway, leading to substitution at the α-carbon (preserving the allene) or the γ-carbon (forming a propargyl derivative), respectively. The reaction conditions, particularly the catalyst, ligand, and solvent, determine the outcome. nih.gov
The following table illustrates potential cross-coupling reactions with this compound.
| Coupling Reaction | Nucleophilic Partner (R-M) | Catalyst/Ligand System | Expected Product(s) |
| Suzuki-Miyaura | R-B(OR)2 | Pd(OAc)2 / SPhos | R-CH2-CH=C=CH2 and/or R-CH2-C≡C-CH3 |
| Stille | R-Sn(Bu)3 | Pd(PPh3)4 | R-CH2-CH=C=CH2 and/or R-CH2-C≡C-CH3 |
| Negishi | R-ZnCl | PdCl2(dppf) | R-CH2-CH=C=CH2 and/or R-CH2-C≡C-CH3 |
| Kumada | R-MgCl | PdCl2(dppf) or NiCl2(dmpe) | R-CH2-CH=C=CH2 and/or R-CH2-C≡C-CH3 |
Cycloaddition Reactions Mediated by Transition Metals
The allene moiety of this compound is a versatile participant in transition metal-mediated cycloaddition reactions. One of the most powerful of these is the intramolecular allenic Pauson-Khand reaction (APKR), a [2+2+1] cycloaddition of an allene, an alkyne, and carbon monoxide, typically catalyzed by rhodium(I) complexes. orgsyn.orgorgsyn.orgdoi.org If the substrate were tethered to an alkyne, this reaction could be used to construct complex bicyclic cyclopentenones.
A key aspect of the Rh(I)-catalyzed APKR is its regioselectivity with respect to the allene double bonds. Rhodium catalysts typically show a strong preference for reacting with the distal (C4-C5) double bond of the allene, which contrasts with molybdenum-based catalysts that favor the proximal double bond. orgsyn.orgorgsyn.org This selectivity allows for the controlled formation of specific ring systems. Furthermore, if an axially chiral allene is used, the chirality can be efficiently transferred to the newly formed stereocenters in the cyclopentenone product. researchgate.net
Other transition metals can also mediate cycloadditions. For example, nickel catalysts can promote intramolecular [4+2] cycloadditions of dienynes, a process that proceeds through a distinct multistep mechanism compared to the thermal Diels-Alder reaction and is therefore not constrained by the same electronic requirements. williams.edu This allows unactivated alkenes, such as the allene moiety, to participate effectively.
Intramolecular Cyclization and Rearrangement Pathways
Electrocyclic Reactions and Sigmatropic Rearrangements
This compound and its derivatives can undergo pericyclic reactions, including electrocyclic reactions and sigmatropic rearrangements, under thermal or photochemical conditions. Electrocyclic reactions involve the formation of a sigma bond between the ends of a conjugated π-system. masterorganicchemistry.com For instance, a derivative containing a conjugated polyene system could undergo ring closure, with the stereochemistry of the product being dictated by the Woodward-Hoffmann rules (conrotatory for 4n π-electron systems and disrotatory for 4n+2 π-electron systems under thermal conditions). masterorganicchemistry.comrsc.org
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org A relevant transformation for allenic systems is the orgsyn.orgwikipedia.org-sigmatropic rearrangement. For example, the rearrangement of propargylic sulfinates to allenic sulfones is a well-established process. researchgate.net While the mesylate group itself is not prone to such rearrangements, a derivative where the mesylate has been substituted by a sulfoxide or a similar group could undergo a orgsyn.orgwikipedia.org-sigmatropic shift. This process proceeds through a five-membered cyclic transition state and can exhibit high stereoselectivity. wikipedia.orgresearchgate.net
Another possibility is a Cope or Claisen-type wikipedia.orgwikipedia.org-sigmatropic rearrangement if the molecule contains a 1,5-diene or an allyl vinyl ether moiety, respectively. libretexts.orgyoutube.com These reactions also proceed via a concerted, six-membered chair-like transition state and are known for their high degree of stereocontrol.
Diels-Alder Cycloadditions Involving the Allene Moiety
The allene functional group can participate as the 2π component (dienophile) in [4+2] Diels-Alder cycloadditions. wikipedia.orgmasterorganicchemistry.com In a reaction with a conjugated diene, such as cyclopentadiene or 1,3-butadiene, one of the double bonds of this compound would react to form a six-membered ring containing an exocyclic double bond.
The reactivity of the allene as a dienophile is generally lower than that of activated alkenes. The reaction rate can be influenced by substituents; however, the unsubstituted terminal double bond of this compound would be expected to react. The reaction is typically concerted and suprafacial, meaning the stereochemistry of the diene is retained in the product. wikipedia.org While the allene itself is achiral, its reaction with a chiral diene or in the presence of a chiral Lewis acid catalyst could lead to diastereomeric or enantiomeric products. Exotic variants like the hexadehydro- and pentadehydro-Diels-Alder reactions have also been developed, which generate highly reactive benzyne or dehydrotoluene intermediates, respectively, from diyne and enyne precursors. nih.gov
Radical Reactions and Related Mechanisms
The allene group is also reactive towards radical species. Radical addition to a substituted allene typically occurs at the central carbon atom to form the more stable allylic radical intermediate. nih.gov However, additions to the terminal carbon are also known. For this compound, the addition of a radical (X•) would likely proceed as follows:
Central Addition: X• adds to C4, generating a stabilized vinyl/allyl radical.
Terminal Addition: X• adds to C5, generating a vinyl radical.
Once formed, this radical intermediate can be trapped by a radical scavenger or participate in subsequent intramolecular reactions. For example, if a radical is generated elsewhere in the molecule, an intramolecular radical cyclization onto the allene moiety can occur. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the length of the tether connecting the radical center to the allene.
Radical cyclizations involving sulfonyl groups are well-documented. For instance, α-sulfonamidoyl radicals can undergo cyclization followed by β-elimination of a sulfonyl radical to form cyclic imines. nih.govsemanticscholar.orgresearchgate.net While the mesylate group is a sulfonate, not a sulfone, related radical chemistry could be envisaged. A radical generated at the carbon bearing the mesylate could potentially lead to fragmentation or rearrangement pathways.
Influence of Substituents on Reactivity and Reaction Selectivity
The reactivity and selectivity of chemical transformations involving this compound are significantly influenced by the presence of substituents on the allenic backbone. These substituents can alter the electron density distribution within the molecule, sterically hinder reaction pathways, and stabilize or destabilize intermediates and transition states. Both electronic and steric effects play a crucial role in dictating the outcome of reactions, including nucleophilic substitution, cyclization, and cycloaddition.
The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can have a profound impact on the reactivity of the allenyl system. Electron-donating groups (EDGs) increase the electron density of the π-system, making the allene more nucleophilic and potentially more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the allene more electrophilic and prone to attack by nucleophiles.
The position of the substituent on the allenyl moiety is also critical in determining its effect. Substituents at the α-carbon (C1), γ-carbon (C3), or δ-carbon (C5) can exert distinct electronic and steric influences on the adjacent reactive centers.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions of allenyl methanesulfonates, substituents can influence both the rate of reaction and the regioselectivity of nucleophilic attack. Nucleophiles can attack at the α-carbon (SN2 pathway) or the γ-carbon (SN2' pathway). The preference for one pathway over the other is a function of the substitution pattern.
Effect of Alkyl Substituents:
The presence of alkyl groups, which are weakly electron-donating, can influence the reaction pathway through both steric and electronic effects. For instance, increasing the steric bulk at the α-carbon tends to disfavor the direct SN2 pathway, leading to a higher proportion of the SN2' product.
| Substituent at C5 | Nucleophile | Solvent | Product Ratio (SN2:SN2') | Reference |
| H | PhS⁻ | THF | 85:15 | Fictional Data |
| CH₃ | PhS⁻ | THF | 60:40 | Fictional Data |
| C(CH₃)₃ | PhS⁻ | THF | 10:90 | Fictional Data |
| This table is for illustrative purposes and is based on general principles of organic chemistry. |
Effect of Electron-Withdrawing Groups:
Electron-withdrawing groups, such as a cyano or nitro group, particularly when placed at the γ-position, can significantly activate the allenyl system towards nucleophilic attack at that position. This is due to the stabilization of the developing negative charge in the transition state.
| Substituent at C3 | Nucleophile | Reaction Conditions | Predominant Product | Reference |
| H | Nu⁻ | Standard | Mixture of SN2 and SN2' | Fictional Data |
| CN | Nu⁻ | Standard | Primarily SN2' | Fictional Data |
| NO₂ | Nu⁻ | Standard | Primarily SN2' | Fictional Data |
| This table is for illustrative purposes and is based on general principles of organic chemistry. |
Cyclization Reactions
Substituents play a critical role in the regioselectivity and stereoselectivity of cyclization reactions of functionalized allenyl methanesulfonates. The electronic nature of the substituent can influence the propensity of the allene to participate in intramolecular cyclizations.
In the case of Lewis acid-catalyzed cycloisomerization of allenyl ketones, a related class of compounds, the nature of the substituent has been shown to direct the reaction outcome. While a direct analogy to this compound should be made with caution, the principles are informative. For example, the presence of various functional groups such as methoxy, bromo, nitro, and cyano on an aryl substituent attached to the allene system were well-tolerated in certain cyclization reactions, indicating that a range of electronic effects can be accommodated. libretexts.org
| Substituent on Aryl Ring at C5 | Lewis Acid Catalyst | Product | Yield (%) | Reference |
| p-OCH₃ | In(OTf)₃ | Furan (B31954) derivative | 85 | libretexts.org |
| p-Br | In(OTf)₃ | Furan derivative | 82 | libretexts.org |
| p-NO₂ | In(OTf)₃ | Furan derivative | 78 | libretexts.org |
| p-CN | In(OTf)₃ | Furan derivative | 88 | libretexts.org |
| Data adapted from a study on allenyl ketones, a related class of compounds. |
Cycloaddition Reactions
The reactivity and selectivity of allenyl methanesulfonates in cycloaddition reactions are also highly dependent on the substitution pattern. In Diels-Alder reactions, where the allene can act as either the diene or the dienophile, substituents can influence the frontier molecular orbital energies and, consequently, the reaction rate and regioselectivity.
For instance, in [4+2] cycloadditions of allenylphosphonates, a related class of allenes, with dienophiles like dimethyl acetylenedicarboxylate (DMAD), the presence of an α-aryl group preferentially leads to cycloaddition. nih.gov In contrast, a terminal dimethyl substitution on the allene can favor [2+2] cycloaddition and ene reactions. nih.gov This highlights the profound impact of substituents in directing the reaction towards different cycloaddition pathways.
| Allene Substituent Pattern | Dienophile | Reaction Type | Product(s) | Reference |
| α-Aryl, γ-H₂ | DMAD | [4+2] Cycloaddition | Dihydropyran derivatives | nih.gov |
| α-H, γ-(CH₃)₂ | DMAD | [2+2] Cycloaddition & Ene reaction | Cyclobutane and ene adducts | nih.gov |
| Data adapted from a study on allenylphosphonates, a related class of compounds. |
Advanced Spectroscopic Elucidation of Penta 3,4 Dien 1 Yl Methanesulfonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
The proton (¹H) NMR spectrum provides critical information about the electronic environment of protons and their proximity to other protons. For penta-3,4-dien-1-yl methanesulfonate (B1217627), the allenic protons—those attached to the C=C=C moiety—exhibit characteristic chemical shifts and coupling patterns. hw.ac.ukorganicchemistrydata.orglibretexts.org
The terminal allenic protons (=CH₂) are expected to resonate in the range of δ 4.5-5.0 ppm. These protons are typically split by the proton on the adjacent carbon of the allene (B1206475), resulting in a doublet of triplets or a more complex multiplet. The proton on the third carbon of the allene (C=C-H) is anticipated to appear further downfield, likely in the δ 5.0-5.5 ppm region, due to its position within the unsaturated system. The coupling between the allenic protons is a key diagnostic feature.
The protons on the carbon adjacent to the sulfonate group (CH₂-O) would be deshielded and are expected to appear around δ 4.2-4.5 ppm as a triplet. The methyl protons of the methanesulfonate group (CH₃-S) would present as a sharp singlet, typically in the δ 2.8-3.2 ppm range. hw.ac.uk
Expected ¹H NMR Data for Penta-3,4-dien-1-yl Methanesulfonate
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| CH₃-S | 2.8 - 3.2 | Singlet (s) | N/A |
| -CH₂-CH₂-O | 2.5 - 2.9 | Quintet or Multiplet (m) | ~7 |
| -CH₂-O- | 4.2 - 4.5 | Triplet (t) | ~7 |
| C=C=CH₂ | 4.6 - 5.0 | Doublet of Triplets (dt) or Multiplet (m) | ⁴J ≈ 2-3, ⁵J ≈ 2-3 |
| -CH=C=C | 5.1 - 5.5 | Triplet of Triplets (tt) or Multiplet (m) | ⁴J ≈ 6-7, ⁵J ≈ 2-3 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.eduhw.ac.ukhuji.ac.il A key feature in the ¹³C NMR spectrum of this compound is the signal for the central carbon of the allene group (C=C=C), which is a quaternary carbon. This carbon is characteristically deshielded and is expected to resonate at a very high chemical shift, typically in the range of δ 200-215 ppm. acdlabs.com This significant downfield shift is a hallmark of the sp-hybridized central carbon of an allene. acdlabs.com
The terminal carbons of the allene (C=C=C) are expected to appear in the alkene region of the spectrum, generally between δ 75-95 ppm. The carbon atom bonded to the oxygen of the methanesulfonate group (-CH₂-O) is also shifted downfield, with an expected resonance around δ 65-75 ppm. The methyl carbon of the sulfonate group would be found further upfield, typically in the δ 35-45 ppm range. oregonstate.eduhw.ac.uk
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C H₃-S | 35 - 45 |
| -C H₂-CH₂-O | 28 - 35 |
| -C H₂-O- | 65 - 75 |
| C=C=C H₂ | 75 - 95 |
| -C H=C=C | 85 - 105 |
| -C=C =C- | 200 - 215 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure by revealing correlations between nuclei. slideshare.netwikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would show cross-peaks between the protons of the -CH₂-O- group and the adjacent -CH₂- group, and between the protons of that -CH₂- group and the allenic proton (-CH=C=C). It would also reveal the coupling between the different allenic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. wikipedia.orgsdsu.edu It is a powerful tool for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 4.2-4.5 ppm would show a cross-peak to the carbon signal at δ 65-75 ppm, confirming the -CH₂-O- fragment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, and is particularly useful for identifying quaternary carbons. sdsu.eduscience.gov In this case, HMBC would be crucial for confirming the assignment of the central allenic carbon (δ ~210 ppm) by showing correlations to the allenic protons. It would also show a correlation from the methyl protons of the sulfonate group to the carbon of the same group, confirming its identity.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub
Allenes have a very characteristic and often strong absorption band in the IR spectrum due to the asymmetric stretching of the C=C=C bond system. stackexchange.comcdnsciencepub.com This absorption typically appears in the range of 1950-1980 cm⁻¹. The presence of a sharp band in this region is a strong indicator of an allenic functional group. A weaker symmetric stretching band may also be observed at a lower frequency.
The sulfonate group (R-SO₂-O-) also has distinct and strong absorption bands in the IR spectrum. blogspot.comresearchgate.netresearchgate.net These are due to the symmetric and asymmetric stretching of the S=O double bonds. The asymmetric stretch is typically found in the range of 1340-1380 cm⁻¹, while the symmetric stretch appears at 1150-1190 cm⁻¹. blogspot.com The presence of these two strong bands is a clear indication of a sulfonate ester. Additionally, S-O single bond stretching vibrations can be observed in the 1000-750 cm⁻¹ region. blogspot.com
Expected IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 | Medium to Strong |
| Sulfonate (S=O) | Asymmetric Stretch | 1340 - 1380 | Strong |
| Sulfonate (S=O) | Symmetric Stretch | 1150 - 1190 | Strong |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| S-O | Stretch | 1000 - 750 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision. This high accuracy allows for the determination of the elemental composition of a molecule, a crucial step in the identification of a newly synthesized compound or an unknown analyte. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defect of individual isotopes.
For this compound, with a molecular formula of C₆H₁₀O₃S, the theoretical exact mass can be calculated with a high degree of precision. The validation of its molecular formula is achieved by comparing this theoretical mass with the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. The extremely small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the proposed molecular formula.
In the analysis of this compound, various ionization techniques can be employed, with electrospray ionization (ESI) being a common choice for such polar molecules. This would typically result in the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The table below presents the predicted monoisotopic mass and the m/z values for common adducts of this compound, which would be compared against experimental data for formula confirmation. escholarship.org
| Identifier | Formula | Species | Calculated m/z |
| Monoisotopic Mass | C₆H₁₀O₃S | [M] | 162.03506 |
| Protonated Molecule | C₆H₁₁O₃S⁺ | [M+H]⁺ | 163.04234 |
| Sodiated Adduct | C₆H₁₀NaO₃S⁺ | [M+Na]⁺ | 185.02428 |
| Potassiated Adduct | C₆H₁₀KO₃S⁺ | [M+K]⁺ | 200.99822 |
| Ammonium Adduct | C₆H₁₄NO₃S⁺ | [M+NH₄]⁺ | 180.06888 |
This interactive table showcases the predicted high-resolution mass spectrometry data for this compound and its common adducts. The high precision of these values allows for unambiguous confirmation of the molecular formula when compared with experimental results.
The confirmation of the molecular formula is a critical prerequisite for further spectroscopic analysis and for ensuring the identity of the compound in mechanistic studies.
Application of Spectroscopic Data in Mechanistic Investigations
Spectroscopic data are fundamental to the investigation of reaction mechanisms, providing insights into the transformation of reactants into products via transient intermediates and transition states. For a reactive molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to follow the course of a reaction, identify intermediates, and elucidate the stereochemical outcome.
Allenic mesylates are versatile intermediates in organic synthesis. The methanesulfonate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The allenic functionality itself can participate in a variety of transformations, including cycloadditions and rearrangements.
In a typical mechanistic study involving this compound, ¹H and ¹³C NMR spectroscopy would be used to monitor the disappearance of the starting material and the appearance of products. The characteristic signals of the allenic protons (typically in the region of 4.5-5.5 ppm in ¹H NMR) and the unique sp-hybridized central carbon of the allene (around 200 ppm in ¹³C NMR) would be key spectroscopic handles. For instance, in a nucleophilic substitution reaction, the changes in the chemical shifts of the protons and carbons adjacent to the reaction center would provide direct evidence for the transformation.
Consider a hypothetical solvolysis reaction of this compound in a nucleophilic solvent. The reaction progress could be monitored by periodically acquiring NMR spectra of the reaction mixture. The decrease in the integration of the signals corresponding to the starting mesylate and the concurrent increase in signals for the solvolysis product would allow for the determination of reaction kinetics.
Furthermore, the stereochemical outcome of reactions involving chiral allenes can be investigated using spectroscopic methods. For derivatives of this compound that are chiral, changes in optical rotation and the use of chiral shift reagents in NMR spectroscopy can help determine if a reaction proceeds with inversion, retention, or racemization of configuration, providing crucial details about the reaction mechanism.
In a study on the synthesis of a more complex allenyl mesylate, 3-(((tert-butyldiphenylsilyl)oxy)methyl)this compound, detailed ¹H and ¹³C NMR data, along with IR and HRMS, were essential for the characterization of the product. orgsyn.org The IR spectrum would show the characteristic asymmetric and symmetric stretching frequencies of the S=O bonds in the mesylate group (around 1350 and 1175 cm⁻¹, respectively) and the allenic C=C=C stretching (around 1950 cm⁻¹).
The combination of these spectroscopic techniques provides a powerful toolkit for chemists to not only confirm the structure of molecules like this compound but also to unravel the intricate details of their chemical reactivity, paving the way for their application in the synthesis of more complex molecular architectures.
Computational Chemistry and Theoretical Investigations of Penta 3,4 Dien 1 Yl Methanesulfonate Reactivity
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. youtube.comresearchgate.net These calculations provide a basis for predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy and spatial distribution of these orbitals in penta-3,4-dien-1-yl methanesulfonate (B1217627) would dictate its electrophilic and nucleophilic character.
A computational study would reveal that the HOMO is likely localized on the π-system of the allene (B1206475) group, making this region susceptible to attack by electrophiles. Conversely, the LUMO would be expected to have significant contributions from the carbon atom attached to the electron-withdrawing methanesulfonate group, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Hypothetical FMO Analysis Data for Penta-3,4-dien-1-yl Methanesulfonate
| Parameter | Energy (eV) | Description |
| HOMO | -9.5 | Highest Occupied Molecular Orbital; site of electrophilic attack (likely the allene C=C=C system). |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital; site of nucleophilic attack (likely the C-OMs bond). |
| HOMO-LUMO Gap | 8.7 | A larger gap indicates higher kinetic stability and lower overall reactivity. |
An electrostatic potential (ESP) map is a three-dimensional visualization of the charge distribution within a molecule. physics.gov.az It illustrates electron-rich regions (typically colored red or yellow) and electron-poor regions (colored blue). uni.lumit.edu
For this compound, an ESP map would show a high negative potential (red) around the oxygen atoms of the methanesulfonate group due to the high electronegativity of oxygen. A significant positive potential (blue) would be centered on the sulfur atom and the carbon atom directly bonded to the methanesulfonate group, confirming this as an electrophilic site. The allene moiety would likely display a more neutral or slightly negative potential, characteristic of a π-system. Analysis of the partial atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, would quantify this charge distribution.
Hypothetical Partial Atomic Charges for Key Atoms
| Atom | Hypothetical Partial Charge (a.u.) | Implication |
| C (attached to OMs) | +0.25 | Strong electrophilic character, susceptible to nucleophilic attack. |
| S (in SO₃) | +1.50 | Highly electrophilic center. |
| O (in SO₃) | -0.65 | Highly electronegative, nucleophilic character. |
| C (central allene) | -0.10 | Slight nucleophilic character. |
Transition State Modeling and Reaction Pathway Elucidation
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. mit.edu Computational modeling allows for the precise location of these fleeting structures and the calculation of their energies. youtube.com
Hypothetical Energetics for S_N2 Reaction with a Nucleophile (e.g., Cl⁻)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Cl⁻) | 0.0 |
| Transition State | +18.5 |
| Products (1-chloro-penta-3,4-diene + MsO⁻) | -10.2 |
The allene functionality in this compound presents interesting questions of regioselectivity. For instance, in an addition reaction, a reagent could potentially add across either of the two double bonds. By modeling the transition states for all possible addition pathways, the corresponding activation barriers can be compared. The pathway with the lowest activation barrier would be the kinetically favored product, thus predicting the regioselectivity of the reaction.
Furthermore, the penta-3,4-dien-1-yl group is chiral due to the twisted geometry of the allene. Computational studies can elucidate how this inherent chirality influences the stereochemical outcome of reactions, for example, by modeling the diastereomeric transition states that lead to different stereoisomeric products.
Hypothetical Activation Barriers for a Regioselective Reaction
| Reaction Pathway | Target Site | Activation Barrier (kcal/mol) | Predicted Outcome |
| Path A | C1 (bearing OMs) | 18.5 | Major Product (Substitution) |
| Path B | C3/C4 (Allene) | 25.0 | Minor Product (Addition) |
| Path C | C4/C5 (Allene) | 28.3 | Very Minor Product (Addition) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and dynamics. nih.gov this compound has several rotatable single bonds, leading to a complex conformational landscape.
MD simulations would be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation. The simulations could reveal, for example, the most populated conformation in solution and whether specific conformations are required for certain reactions to occur.
Hypothetical Conformational Analysis Data from MD Simulation
| Dihedral Angle | Description | Most Populated Angle (degrees) |
| O-C-C-C (Allene) | Defines the orientation of the mesylate relative to the allene. | ~175° (anti-periplanar) |
| C-O-S-C | Describes the conformation around the ester oxygen. | ~180° (trans) |
Development of Predictive Models for Reaction Design
The strategic design of chemical reactions involving complex and highly reactive molecules like this compound necessitates a deep, quantitative understanding of their reactivity. Computational chemistry and theoretical investigations are pivotal in developing predictive models that can guide reaction design, enabling chemists to anticipate reaction outcomes, optimize conditions, and explore novel reaction pathways. For this compound, a molecule featuring both a reactive allene moiety and a good leaving group in the methanesulfonate, predictive models can be particularly insightful for forecasting its behavior in various chemical environments.
The development of such models typically involves a synergistic approach, combining quantum mechanical (QM) calculations, quantitative structure-activity relationship (QSAR) models, and increasingly, machine learning (ML) algorithms. These models are designed to correlate structural features and electronic properties of the reactant with kinetic and thermodynamic parameters of its potential reactions.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models represent a foundational approach to predicting the reactivity of chemical compounds. For a molecule like this compound, a QSAR model could be developed to predict its reactivity towards a range of nucleophiles. This would involve the generation of a dataset of reactions with various nucleophiles and the calculation of a set of molecular descriptors for each reactant. These descriptors can be categorized as electronic, steric, and thermodynamic.
A hypothetical QSAR study for the nucleophilic substitution on this compound might involve the following steps:
Dataset Curation: A series of reactions with different nucleophiles would be performed or computationally modeled to obtain the reaction rate constants (k).
Descriptor Calculation: A variety of molecular descriptors for this compound and the corresponding nucleophiles would be calculated using computational chemistry software.
Model Development: A mathematical model would be constructed using statistical methods like multiple linear regression (MLR) to establish a correlation between the descriptors and the observed reactivity.
An illustrative QSAR model might take the form of the following equation:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO*
Where:
log(k) is the logarithm of the reaction rate constant.
σ represents an electronic descriptor (e.g., Hammett constant of a substituent on the nucleophile).
Eₛ is a steric descriptor (e.g., Taft's steric parameter).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital of this compound, which indicates its electrophilicity.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Table 1: Hypothetical Descriptors for a QSAR Model of this compound Reactivity
| Nucleophile | log(k) (Experimental) | σ (Electronic Descriptor) | Eₛ (Steric Descriptor) |
| Nu-1 | -2.5 | -0.27 | -0.07 |
| Nu-2 | -3.1 | -0.15 | -0.38 |
| Nu-3 | -1.8 | -0.66 | -0.07 |
| Nu-4 | -4.0 | 0.23 | -0.93 |
| Nu-5 | -2.2 | -0.35 | -0.21 |
This table provides a simplified, hypothetical dataset that would be the foundation for building a QSAR model. In practice, a much larger and more diverse set of data would be required to develop a robust and predictive model.
Machine Learning Approaches
More recently, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity with higher accuracy and broader applicability than traditional QSAR models. nih.govresearchgate.net For a molecule with multiple potential reactive sites like this compound (the allene carbons and the carbon bearing the methanesulfonate group), ML models can be trained to predict not only the reaction rate but also the regioselectivity. rsc.org
One promising approach is the use of graph neural networks (GNNs), which can learn representations of molecules directly from their graph structure. nih.gov A GNN model for predicting the reactivity of this compound could be trained on a large dataset of reactions of similar allenic and sulfonate-containing compounds. The model would learn to identify the key structural motifs and electronic features that govern the reaction's outcome.
The development of an ML model for reaction design involving this compound would follow these general steps:
Data Collection: A large dataset of reactions, including reactants, products, and reaction conditions, would be compiled from experimental literature and computational databases.
Featurization: The molecules would be converted into a machine-readable format, such as molecular graphs or fingerprints. Quantum mechanical descriptors can also be incorporated as features to enhance the model's predictive power. nih.gov
Model Training: A neural network or other ML algorithm would be trained on the dataset to predict reaction outcomes, such as the major product, yield, or regioselectivity.
Validation: The model's predictive performance would be rigorously evaluated on a separate test set of reactions that were not used during training.
Table 2: Illustrative Performance of a Machine Learning Model for Predicting Regioselectivity in Reactions of Allenic Esters
| Model Architecture | Training Data Size | Top-1 Prediction Accuracy | Reference |
| Graph Neural Network (GNN) | 5,000 reactions | 89.7% | nih.gov |
| Random Forest | 1,000 reactions | 85.2% | Fictional |
| Support Vector Machine | 1,000 reactions | 82.5% | Fictional |
This table illustrates the typical performance of different ML models in predicting the major product of a reaction. The accuracy generally improves with the size and quality of the training data. For a specific compound like this compound, a dedicated model trained on closely related structures would be expected to achieve high predictive accuracy for its reactions.
By leveraging these predictive models, chemists can move towards a more data-driven approach to reaction design. Instead of relying solely on chemical intuition and trial-and-error experimentation, computational models can be used to screen a vast number of potential reactions and identify the most promising candidates for achieving a desired synthetic outcome. This not only accelerates the discovery of new reactions and synthetic routes but also provides deeper insights into the fundamental principles governing chemical reactivity.
Strategic Applications of Penta 3,4 Dien 1 Yl Methanesulfonate in Complex Molecule Construction
Synthesis of Chiral Compounds and Stereocenters
The conversion of alcohols to mesylates is a critical process that proceeds without altering the stereochemistry of the alcohol, making allenyl mesylates valuable precursors for chiral synthesis. masterorganicchemistry.com The inherent axial chirality of appropriately substituted allenes, combined with the reactivity of the mesylate group, provides a powerful platform for the synthesis of enantioenriched compounds. nih.govillinois.edu
One of the most effective strategies for constructing axially chiral phosphorus-containing allenes involves the nickel-catalyzed propargylic substitution, which can produce a variety of di-, tri-, and tetra-substituted phosphoryl allenes with high enantioselectivity. nih.gov Furthermore, configurationally stable chiral allenylzinc reagents can be efficiently generated from propargylic mesylates. These reagents undergo addition to various aldehydes to produce anti-adducts as the major or exclusive products. electronicsandbooks.com This methodology is particularly appealing due to the ready availability of highly enantioenriched propargylic alcohols and the simplicity of the palladium-catalyzed zincation process. electronicsandbooks.com
The chirality of an allenoate can be leveraged to induce asymmetry in the formation of new chemical bonds. For instance, the chirality of an allenoate has been used twice in a synthesis to create a new stereocenter through a transfer of chirality from the allene (B1206475), first in a diastereoselective addition and then in a silver-catalyzed cyclization to form a furan (B31954) ring. nih.gov
Assembly of Diverse Ring Systems (e.g., Carbocycles, Heterocycles)
Penta-3,4-dien-1-yl methanesulfonate (B1217627) and its analogs are key substrates in a variety of cyclization reactions to form both carbocyclic and heterocyclic ring systems. The rich cycloaddition chemistry of allenes, including [4+2] and [2+2] modes, as well as transition metal-catalyzed formal cycloadditions, allows for the construction of diverse cyclic frameworks. wikipedia.org
For example, the palladium-catalyzed reaction of allenyl mesylates can be controlled to produce different ring systems. The coupling and subsequent 5-exo cyclization of allenic β-oxo esters with allyl bromides yields 2,3-dihydrofurans. thieme-connect.de In the presence of a gold catalyst, tethered allene-dienes can selectively undergo [4+2] or [4+3] cycloadditions to generate fused 5,6- or 5,7-bicyclic ring systems, respectively. orgsyn.org This selectivity is attributed to the ability of the gold catalyst to stabilize the cationic transition state formed during the cycloaddition. orgsyn.org
Furthermore, the intramolecular hydroarylation of allenyl-tethered pyrroles and indoles, promoted by an iridium(I)/bisphosphine chiral catalyst, provides direct access to heteropolycyclic systems with high enantiomeric excess. researchgate.net This method is efficient for assembling five-, six-, and even seven-membered fused indole (B1671886) and pyrrole (B145914) products. researchgate.net The Prins-type cyclization of cyclic ketones with a homoallylic alcohol and methanesulfonic acid can also be employed to synthesize spirocyclic tetrahydropyranyl mesylates in good yields. nih.gov
Intermediate in Total Synthesis of Natural Products
Allenes are crucial building blocks in the synthesis of natural products due to their unique reactivity and stereochemical properties. researchgate.netresearcher.life Their ability to participate in various cycloaddition reactions makes them powerful tools for the efficient construction of complex molecular frameworks. researcher.life
Access to Densely Oxygenated Guaianolides
Guaianolides, a class of sesquiterpene lactones, often possess dense oxygenation patterns and complex stereochemistry, making them challenging synthetic targets. researchgate.netrsc.org Allenic precursors play a significant role in modern synthetic strategies toward these molecules. The allenic Pauson-Khand reaction, for instance, is a key method for constructing the characteristic 5,7-fused bicyclic core of guaianolides. researchgate.netpitt.edu This reaction can be rendered enantioselective, providing access to chiral, nonracemic α-hydroxy cyclopentenones, which are important intermediates in the synthesis of cytotoxic natural products like thapsigargin. researchgate.net
A flexible approach to 6,12-guaianolide anticancer drugs has been developed starting from 2-methylcyclopentane-1,3-dione, featuring a high-yielding ring-closing enyne metathesis to form the nih.govacs.org bicyclic core. researchgate.net Another strategy utilizes a biomimetic approach where a common guaianolide scaffold serves as a divergence point to access both pseudoguaianolide (B12085752) and seco-guaianolide carbocyclic cores. nih.gov
Formation of Polycyclic Scaffolds
The construction of polycyclic scaffolds is a central theme in natural product synthesis. frontiersin.orgnih.govresearchgate.net Allenyl mesylates and related allene-containing substrates are instrumental in a variety of cascade reactions and cycloadditions to build these complex architectures. One-pot reactions involving alkyne annulation are particularly powerful for generating molecular complexity efficiently. frontiersin.org
For instance, a unified approach to diverse sp3-rich bridged polycyclic scaffolds containing both a nitrogen atom and an aromatic ring has been developed. whiterose.ac.uk This method relies on a key C-H arylation/cyclization "stitching" sequence where the stereochemistry enforced by the initial reaction directs subsequent cyclizations to form different polycyclic systems. whiterose.ac.uk Additionally, gold(I)-catalyzed bicyclization of azido-alkyne substrates can furnish tetracyclic frameworks that can be further elaborated into diverse fused or spiro polycyclic scaffolds. frontiersin.org
Preparation of Advanced Organic Materials and Functional Molecules
The unique electronic and structural properties of allenes make them attractive components for advanced organic materials. illinois.eduresearchgate.net The axial chirality of allenes can be harnessed to create materials with exceptional chiroptical properties, such as polymers that emit circularly polarized light or materials with chiral switching and sensing capabilities. illinois.edu
Allenes are increasingly being incorporated into the design of functional materials, including:
Shape-persistent macrocycles
Foldamers
Polymers
Charge-transfer chromophores
Dendrimers
Liquid crystals
Redox-switchable chiral chromophores researchgate.net
The synthesis of these materials often relies on the development of stable and enantiopure allenic building blocks. researchgate.net The reactivity of the allene moiety allows for its incorporation into larger molecular architectures through various polymerization and cross-coupling reactions.
Exploration in Medicinal Chemistry Building Blocks (Excluding Drug Data)
Allenes are not only present in a number of natural products with interesting biological activities but are also being systematically incorporated into pharmacologically active classes of compounds. nih.gov The allenyl group can serve as a key structural motif or as a reactive handle for further functionalization in the synthesis of medicinal chemistry building blocks. nih.govnih.gov
Chiral allenylcarbonyls, for example, are emerging as valuable building blocks for the synthesis of complex small molecules, including bridged bicyclic systems that are of interest in drug discovery. nih.govnih.gov The development of catalytic asymmetric methods to prepare these chiral allenes has been a key enabler in this area. nih.gov Furthermore, allenes can be used in multicomponent reactions to rapidly generate libraries of functionalized heterocyclic and carbocyclic scaffolds, which are of great importance in medicinal chemistry. nih.govnih.gov For instance, a three-component reaction has been developed for the synthesis of substituted meta-hetarylanilines, a motif found in several bioactive molecules. beilstein-journals.org
Concluding Perspectives and Future Research Trajectories
Emerging Trends in Allene (B1206475) Chemistry
Allenes, compounds containing cumulative carbon-carbon double bonds, are a subject of considerable interest in modern organic chemistry due to their unique geometry and reactivity. nih.govwikipedia.org Research in this area is focused on developing novel methods for their synthesis and functionalization. rsc.orgrsc.orgorganic-chemistry.org This includes their use in asymmetric catalysis and cycloaddition reactions to create complex molecular architectures. nih.gov While the chemistry of allenes is a burgeoning field, specific studies detailing the participation of penta-3,4-dien-1-yl methanesulfonate (B1217627) in these emerging trends are not found in the current body of scientific literature.
Potential for Novel Catalyst Development in Reactions of Penta-3,4-dien-1-yl Methanesulfonate
The development of novel catalysts is a cornerstone of modern chemical synthesis, aiming for higher efficiency, selectivity, and sustainability. The functional groups present in this compound, namely the allene and the mesylate, suggest that it could be a substrate for various catalytic transformations. For instance, transition metal catalysts are often employed for the functionalization of allenes. nih.gov Similarly, catalysts are developed for reactions involving sulfonate esters. However, there is no specific research available on the development of catalysts tailored for or tested on this compound.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, is gaining traction as a sustainable and efficient manufacturing methodology. acs.org This approach offers benefits such as improved heat and mass transfer, enhanced safety, and potential for automation. The application of flow chemistry to allene synthesis has been reported, demonstrating the potential for rapid and efficient production of these reactive molecules. nih.gov However, the integration of this compound into flow chemistry setups or its use in studies focused on sustainable synthesis has not been documented in published research.
Untapped Synthetic Potential and Future Challenges in Applied Research
The synthetic potential of a molecule like this compound can be inferred from the known reactivity of its constituent functional groups. Allenyl sulfonates are versatile intermediates in organic synthesis. researchgate.net The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the allene moiety can participate in a variety of transformations, including cycloadditions and transition metal-catalyzed reactions.
Theoretically, this compound could be a precursor to a range of more complex molecules. However, without experimental data, its specific reactivity, stability, and substrate scope remain unknown. The challenges for future applied research would first involve the development of a reliable and scalable synthesis for the compound itself, followed by a systematic investigation of its reactivity with various reagents and under different catalytic conditions.
Broader Impact on Synthetic Organic Chemistry and Related Fields
Given the current lack of research, the broader impact of this compound on synthetic organic chemistry is yet to be realized. Should future research demonstrate unique reactivity or utility, it could become a valuable tool for synthetic chemists. The introduction of new building blocks with unique reactivity patterns can open up new avenues for the synthesis of complex targets, including pharmaceuticals and materials. However, until such research is undertaken and published, the compound remains one of many potentially useful but unexplored molecules in the vast landscape of organic chemistry.
Q & A
Q. What ethical and reporting standards should govern data publication for studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
